molecular formula C12H22O2 B1666364 9-Decenyl acetate CAS No. 50816-18-7

9-Decenyl acetate

Cat. No.: B1666364
CAS No.: 50816-18-7
M. Wt: 198.3 g/mol
InChI Key: PIQXMYAEJSMANF-UHFFFAOYSA-N
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Description

9-Decenyl acetate, also known as acetic acid 9-decenyl ester, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant, fruity odor, commonly used in the fragrance and flavor industry. The compound is characterized by its long carbon chain with a double bond and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Decenyl acetate can be synthesized through the esterification of 9-decen-1-ol with acetic anhydride. The reaction typically involves the use of an acidic catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions include maintaining a controlled temperature and reaction time to ensure optimal yield. The general reaction is as follows: [ \text{9-decen-1-ol} + \text{acetic anhydride} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in a reactor with continuous stirring and temperature control. After the reaction, the product is purified through distillation or other separation techniques to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized products.

    Reduction: The compound can be reduced to its corresponding alcohol, 9-decen-1-ol, using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group in this compound can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: 9-Decen-1-ol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

9-Decenyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential pheromonal activity in insects, making it useful in pest control research.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a drug delivery agent.

    Industry: It is widely used in the fragrance and flavor industry to impart fruity notes to perfumes, soaps, and cosmetics.

Mechanism of Action

The mechanism of action of 9-decenyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The ester functional group can undergo hydrolysis in biological systems, releasing 9-decen-1-ol and acetic acid, which can further interact with various biochemical pathways.

Comparison with Similar Compounds

  • 7-Decenyl acetate
  • 8-Decenyl acetate
  • 10-Decenyl acetate

Comparison: 9-Decenyl acetate is unique due to its specific carbon chain length and the position of the double bond, which imparts distinct olfactory properties compared to its analogs. While similar compounds may have comparable uses in fragrances and flavors, the exact sensory profile and reactivity can vary, making this compound a preferred choice for certain applications.

Properties

IUPAC Name

dec-9-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQXMYAEJSMANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047125
Record name 9-Decenyl acetate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50816-18-7
Record name 9-Decenyl acetate
Source CAS Common Chemistry
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Record name 9-Decenyl acetate
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Record name 9-Decen-1-ol, 1-acetate
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Record name 9-Decenyl acetate
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Record name 9-decenyl acetate
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Record name 9-DECENYL ACETATE
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Synthesis routes and methods

Procedure details

Acetic anhydride, 54.0 grams (0.52 mole), was stirred, and one drop (catalyst) of methanesulfonic acid was added. To this was cautiously added dropwise 50.0 grams (0.32 mole) of 9-decen-1-ol. The addition caused an exothermic reaction which warmed the reaction mixture to 30° C. Upon completion of addition, the reaction mixture was warmed to 60° C. where it stirred for 18 hours. The reaction mixture was cooled and poured into 600 ml of ice/water. The mixture was stirred until the ice melted, and then the layers were separated. The aqueous layer was washed with one 300 ml portion of diethyl ether. The wash was combined with the organic layer, and the combination was washed repeatedly with aqueous 1N sodium hydroxide until the organic layer was basic. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure, yielding 57 grams of 9-decenyl acetate; b.p. 93°-95° C./1.5 mm. The nmr spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological role of 9-Decenyl acetate?

A: this compound is a key component of the sex pheromone for the California red scale insect (Aonidiella aurantii). [, ] This insect is a significant agricultural pest, and understanding its pheromone system is crucial for developing environmentally friendly pest control strategies.

Q2: Have there been any studies on the safety of this compound for use in fragrances?

A: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound for its use as a fragrance ingredient. [, ] These assessments evaluate potential human health effects and provide valuable data for ensuring safe use in consumer products.

Q3: Are there efficient methods for synthesizing this compound?

A: Researchers have developed efficient synthetic routes for producing (3S,6RS)-3-Methyl-6-(1-Methylethenyl)-9-decenyl acetate, a diastereomer of this compound and a component of the Aonidiella aurantii sex pheromone. [] This synthesis highlights the possibility of producing this compound and its analogs in a controlled laboratory setting for research and potential applications.

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